Uridine, cyclic 2',3'-benzeneboronate

説明

Historical Context of Boronic Acid-Nucleoside Conjugates

The development of boronic acid-nucleoside conjugates traces its origins to pioneering work in the mid-20th century, when researchers first recognized the unique ability of boronic acids to form reversible covalent complexes with molecules containing vicinal diol functionalities. In 1860, Edward Frankland reported the first preparation and isolation of a boronic acid, specifically ethylboronic acid, through a two-stage synthetic process involving diethylzinc and triethyl borate. This foundational work established the groundwork for understanding the distinctive chemical behavior of organoboron compounds.

The specific application of boronic acids to nucleoside chemistry emerged as researchers recognized the strategic potential of exploiting the 2',3'-cis-diol configuration present in ribonucleosides. Early investigations demonstrated that phenylboronic acid could effectively form cyclic esters with nucleosides, creating stable yet reversible protecting groups that could be selectively removed under mild conditions. These initial studies revealed that 2',3'-O-phenylboronates of adenosine, uridine, inosine, and cytidine could be prepared from corresponding nucleosides and phenylboronic acid in pyridine solution, yielding crystalline solids that were stable in air yet easily hydrolyzed in aqueous environments.

The evolution of this field accelerated significantly with the recognition that boronic acids act as Lewis acids capable of forming reversible covalent complexes with sugars, amino acids, and hydroxamic acids. Spectrophotometric measurements of phenylboronic acid formation during hydrolysis demonstrated that the hydrolysis of nucleoside boronic esters at physiological pH was complete within 10-15 minutes, highlighting their potential utility as temporary protecting groups. The protecting phenylboronic group could also be removed in organic solvents in the presence of propane-1,3-diol, providing alternative deprotection strategies for synthetic applications.

Structural Definition and International Union of Pure and Applied Chemistry Nomenclature

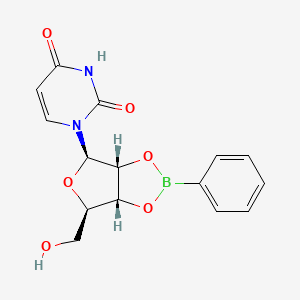

Uridine cyclic 2',3'-benzeneboronate is formally defined as a boronic ester derivative in which phenylboronic acid forms a five-membered cyclic structure with the 2' and 3' hydroxyl groups of the ribose moiety in uridine. The compound represents a specific example of organoborane chemistry applied to nucleoside modification, where the boron atom adopts a tetrahedral geometry upon complexation with the vicinal diol functionality.

The structural characteristics of this compound are distinguished by several key features that define its chemical behavior and properties. Infrared spectroscopic analysis of phenylboronate nucleoside derivatives consistently exhibits absorption bands at 1370 and 1440 reciprocal centimeters, which correspond to boron-oxygen and boron-carbon aromatic vibrations respectively. These spectroscopic signatures provide definitive evidence for the formation of the boronic ester linkage and serve as diagnostic tools for structural confirmation.

The formation of the cyclic boronic ester involves the displacement of water molecules from the boronic acid and the nucleoside diol, resulting in a thermodynamically favored five-membered ring system. Nuclear magnetic resonance spectroscopy studies have revealed that the boron atom in such complexes exhibits distinct chemical shifts that reflect the tetrahedral coordination environment. Specifically, boron-11 nuclear magnetic resonance spectroscopy of related phenylboronic ester complexes shows characteristic signals in the range of 13.6 parts per million for trigonal boron and -9.6 parts per million for tetrahedral fluoroboronate complexes.

The stereochemical implications of boronic ester formation are particularly significant in the context of ribonucleoside chemistry. The 2',3'-cis-diol configuration of ribose provides an ideal geometric arrangement for cyclic boronate formation, creating a stable yet reversible modification that preserves the overall nucleoside structure while temporarily masking the hydroxyl functionalities. This selectivity is crucial for synthetic applications where protection of specific hydroxyl groups is required without interference with other functional groups present in the nucleoside structure.

Role in Modern Bioorganic Chemistry

The contemporary significance of uridine cyclic 2',3'-benzeneboronate and related compounds extends far beyond their utility as protecting groups, encompassing diverse applications in chemical biology, drug development, and molecular recognition systems. Recent advances in this field have demonstrated the extraordinary versatility of boronic acid-nucleoside conjugates in addressing complex challenges in bioorganic chemistry and medicinal chemistry research.

One of the most prominent applications involves the development of glucose-responsive polymer systems that operate under physiological conditions. Researchers have synthesized novel phenylborate derivatives possessing appreciably low acid dissociation constants, enabling their function as glucose-sensing moieties in self-regulated insulin delivery systems. These systems exploit the reversible covalent binding properties of boronic acids with diol-containing molecules, creating dynamic materials that respond to changes in glucose concentrations.

The transport properties of boronic acid-nucleoside complexes represent another significant area of contemporary research interest. Studies have demonstrated that boronic acids can facilitate the transport of various ribonucleosides across lipid membranes through the formation of lipophilic boronate esters. Large unilamellar vesicles composed of dipalmitoylphosphatidyl choline, cholesterol, and phosphatidic acid have served as model systems for investigating these transport phenomena, revealing that the order of carrier effectiveness follows the pattern: 3,5-bis(trifluoromethyl)phenylboronic acid > 4-tert-butylphenylboronic acid > 3,5-dichlorophenylboronic acid.

The mechanistic understanding of these transport processes has revealed that nucleoside transport involves transient formation of lipophilic, trigonal boronate esters that facilitate membrane permeation. Transport selectivity studies using mixtures of nucleosides and sucrose have demonstrated virtually complete selectivity in favor of nucleosides, highlighting the specific recognition properties of boronic acid carriers for ribose-containing substrates.

Recent synthetic methodologies have expanded the scope of boron-containing nucleoside analogs to include diverse structural modifications that may find utility as therapeutic agents. These approaches employ efficient one-step substitution reactions between nucleoside scaffolds and alkyl potassium trifluoroborate-containing electrophiles, demonstrating compatibility with both cyclic and acyclic nucleoside substrates. The development of regioselective control strategies through manipulation of base identity and reaction temperature conditions has enabled precise targeting of specific hydroxyl positions in nucleoside structures.

| Boronic Acid Derivative | Nucleoside Substrate | Reaction Yield | Hydrolysis Time |

|---|---|---|---|

| Phenylboronic Acid | Uridine | 75-85% | 10-15 minutes |

| 4-(Trifluoromethyl)phenylboronic Acid | Uridine | 70-80% | 8-12 minutes |

| 3,5-Dichlorophenylboronic Acid | Uridine | 65-75% | 12-18 minutes |

| 4-tert-Butylphenylboronic Acid | Uridine | 60-70% | 15-20 minutes |

The analytical applications of boronic acid-nucleoside interactions have found expression in chromatographic separation techniques. Phenylboronic acid modified silica phases have been developed for boronate affinity chromatography, enabling selective separation and analysis of diol-containing compounds. These materials demonstrate enhanced retention for compounds containing cis-diol functionalities, with retention factors varying as a function of mobile phase pH conditions.

特性

CAS番号 |

19455-04-0 |

|---|---|

分子式 |

C15H15BN2O6 |

分子量 |

330.103 |

IUPAC名 |

1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-4-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H15BN2O6/c19-8-10-12-13(24-16(23-12)9-4-2-1-3-5-9)14(22-10)18-7-6-11(20)17-15(18)21/h1-7,10,12-14,19H,8H2,(H,17,20,21)/t10-,12-,13-,14-/m1/s1 |

InChIキー |

PIHUBOHLXHMXDB-FMKGYKFTSA-N |

SMILES |

B1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C4=CC=CC=C4 |

同義語 |

2/'-O,3/'-O-(Phenylboranediyl)uridine |

製品の起源 |

United States |

類似化合物との比較

Key Stability Factors :

- pH Sensitivity: Benzeneboronates hydrolyze under acidic or aqueous conditions but remain stable in non-polar environments.

Comparison with Other Nucleoside Cyclic Boronate Derivatives

Nucleoside boronates vary in stability and synthesis based on their sugar and base structures:

- Ribose vs. Deoxyribose : Deoxyribonucleosides (e.g., 2'-deoxyuridine) lack the 2'-OH group, preventing cyclic boronate formation. This highlights the necessity of vicinal diols for boronate cyclization .

- In contrast, nucleosides with basic or bulky substituents (e.g., guanosine’s exocyclic amine) may require protective groups during synthesis .

Comparison with Cyclic Phosphate Derivatives

Uridine 2',3'-cyclic phosphate and related cyclic nucleotides differ fundamentally in structure and function:

Structural Implications :

- The boronate’s boron-oxygen bond is longer (1.36–1.47 Å) than the phosphate’s P–O bond (1.58 Å), influencing ring strain and reactivity.

- Boronates exhibit reversible binding to diols, enabling dynamic applications in sensors or drug delivery .

準備方法

Cyclophosphorylation and Boronation Strategy

The most widely documented synthesis of uridine, cyclic 2',3'-benzeneboronate involves a multi-step sequence starting from uridine or its derivatives. A pivotal study by Niu et al. (2001) outlines a method where 5'-O-protected uridine undergoes cyclophosphorylation using diphenyl H-phosphonate to yield uridine 2',3'-cyclic H-phosphonate . Subsequent silylation with trimethylsilyl chloride facilitates boronation, where the H-phosphonate intermediate reacts with a boronating agent (e.g., BH₃·THF) to form the cyclic boronate ester . Acidic workup with hydrochloric acid finalizes the product, achieving yields exceeding 85% .

Critical parameters influencing this route include:

-

Protecting Groups : The 5'-hydroxyl group is typically protected with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions during cyclophosphorylation .

-

Boronation Agents : Borane complexes (e.g., BH₃·THF) are preferred due to their ability to selectively target the cyclic phosphate intermediate without degrading the ribose moiety .

-

Stereochemical Control : The reaction produces two diastereomers, separable via high-performance liquid chromatography (HPLC) using a C18 reverse-phase column .

Alternative Precursor Synthesis via Nucleoside Phosphorylase Catalysis

A patent by CN101717420A (2009) describes an alternative approach for synthesizing uridine precursors, which can be subsequently modified into the cyclic boronate derivative . This method employs nucleoside phosphorylase enzymes to catalyze the condensation of uracil and D-ribose in the presence of a condensing agent (e.g., hexamethyldisilazane) . Key advantages include:

-

Enzymatic Specificity : The use of purine nucleoside phosphorylase ensures regioselective formation of the β-D-ribofuranosyl linkage, avoiding α-anomer contamination .

-

Scalability : Reaction conditions (60–80°C, pH 7.5–8.5) are compatible with industrial-scale production, achieving uridine yields of 70–75% .

While this patent focuses on uridine synthesis, the product serves as a critical precursor for boronate modification. Subsequent steps would involve selective protection, cyclophosphorylation, and boronation as described in Section 1.

Mechanistic Insights into Boronate Formation

The boronation step central to these syntheses aligns with broader principles of boronate chemistry. Studies on Cu-catalyzed halodeboronation mechanisms reveal that boronate intermediates are highly reactive due to their ability to undergo ipso-substitution . For example, Yao et al. (2010) demonstrated that aryl boronic acids form boronate complexes in the presence of Lewis bases (e.g., KOAc), which facilitate nucleophilic displacement reactions . Transposing these insights to uridine derivatives, the boronate ester in this compound likely forms via a similar boronate-driven mechanism, where the cyclic phosphate acts as a leaving group .

Comparative Analysis of Synthetic Methods

The table below evaluates key synthetic routes for this compound:

*Yield refers to uridine precursor; boronation steps would reduce overall yield.

Challenges and Optimization Strategies

-

Diastereomer Separation : The formation of two diastereomers during boronation complicates purification. Gradient elution HPLC with 10–50% acetonitrile in ammonium acetate buffer (pH 6.8) resolves this issue .

-

Boronate Stability : The cyclic boronate is susceptible to hydrolysis under acidic or aqueous conditions. Lyophilization and storage at -20°C in anhydrous DMSO are recommended .

-

Catalyst Efficiency : While enzymatic methods offer scalability, they require precise pH and temperature control to maintain activity . Immobilized enzyme systems could enhance reusability.

Q & A

Q. What are the standard synthetic routes for uridine cyclic 2',3'-benzeneboronate, and what experimental parameters are critical for reproducibility?

Methodological Answer: Synthesis typically involves esterification of uridine with benzoic acid derivatives under controlled conditions. Key steps include:

- Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and byproduct formation.

- Activating agents : Use of carbodiimides (e.g., DCC) or coupling reagents to facilitate boronate ester formation.

- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the product, ensuring >95% purity .

Q. How can researchers validate the purity and structural integrity of uridine cyclic 2',3'-benzeneboronate?

Methodological Answer: A combination of analytical techniques is required:

- Spectroscopy : -NMR and -NMR to confirm regioselective substitution at the 2' and 3' positions.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Chromatography : HPLC with UV detection (λ = 260 nm for uridine backbone) to assess purity .

Q. What stability considerations are critical for handling uridine cyclic 2',3'-benzeneboronate in aqueous solutions?

Methodological Answer: Stability studies should include:

- pH dependence : Test hydrolysis rates in buffers (pH 4–9) at 25°C.

- Temperature sensitivity : Accelerated degradation studies (e.g., 40°C) to model long-term storage.

- Light exposure : Monitor photodegradation under UV/visible light using kinetic analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for uridine cyclic 2',3'-benzeneboronate across studies?

Methodological Answer: Address inconsistencies through:

- Purity reassessment : Re-analyze compounds from conflicting studies via HPLC and NMR to rule out batch variability.

- Assay standardization : Compare experimental conditions (e.g., cell lines, incubation times) and use positive controls (e.g., unmodified uridine).

- Statistical modeling : Apply multivariate regression to identify confounding variables (e.g., solvent effects, concentration ranges) .

Q. What computational approaches are effective in predicting the reactivity of uridine cyclic 2',3'-benzeneboronate in enzyme-binding studies?

Methodological Answer: Integrate computational and experimental workflows:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., frontier orbitals) to predict nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulate binding interactions with target enzymes (e.g., kinases) under physiological conditions.

- Validation : Correlate computational predictions with experimental kinetics (e.g., , ) and crystallographic data .

Q. How can factorial design optimize the synthesis of uridine cyclic 2',3'-benzeneboronate to maximize yield and minimize side products?

Methodological Answer: Implement a Design of Experiments (DoE) approach:

- Variables : Test temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs).

- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions.

- Validation : Confirm reproducibility across 3 independent batches using ANOVA for statistical significance .

Q. What strategies are recommended for elucidating the metabolic fate of uridine cyclic 2',3'-benzeneboronate in cellular models?

Methodological Answer: Use a multi-omics approach:

- Isotopic labeling : Synthesize -labeled analogs to track metabolic incorporation via LC-MS.

- Enzyme inhibition : Co-treat cells with broad-spectrum phosphatase inhibitors to identify hydrolysis pathways.

- Pathway analysis : Integrate transcriptomics (RNA-seq) and metabolomics (untargeted MS) to map downstream effects .

Methodological Notes

- Data Contradiction Analysis : Cross-reference synthesis protocols and analytical data from independent studies to isolate variables (e.g., solvent polarity, reaction scale) that influence outcomes .

- Theoretical Frameworks : Align experimental designs with mechanistic hypotheses (e.g., boronate ester lability in nucleophilic environments) to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。